molecular formula C11H12BrN5O B5872064 2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5872064
M. Wt: 310.15 g/mol
InChI Key: FCQZEMLBUCWMPP-UHFFFAOYSA-N
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Description

2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is an organic compound with the molecular formula C11H12BrN5O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.

    Formation of Tetrazole Ring: The 2-bromobenzamide is then reacted with sodium azide and a suitable alkylating agent, such as 2-propyl bromide, under acidic conditions to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the brominated benzamide under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrazole ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    N-(2-propyl-2H-tetrazol-5-yl)benzamide: Lacks the bromine atom, which may reduce its ability to participate in certain chemical reactions.

Uniqueness

2-bromo-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of both the bromine atom and the tetrazole ring, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZEMLBUCWMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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